N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-11-9-12(2)25(24-11)17-8-7-15(22-23-17)18(26)19-10-16-20-13-5-3-4-6-14(13)21-16/h3-9H,10H2,1-2H3,(H,19,26)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIGFWNPWAXLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The biological activity of this compound primarily revolves around its interaction with specific kinases and other cellular targets. The benzimidazole and pyrazole moieties are known to play crucial roles in modulating kinase activity, which is pivotal in various signaling pathways.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, including:
| Compound | Target Kinase | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound 10 | Bcr-Abl | 14.2 | K562 |
| Compound 16 | Chk2 | 48.4 | HepG2 |
| Compound 17 | Chk2 | 17.9 | HeLa |
These findings suggest that the compound may inhibit critical pathways involved in tumor growth and proliferation.
Antimicrobial Activity
Additionally, derivatives of benzimidazole have shown promising antimicrobial activity. For example, certain compounds have displayed significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) below 1 µg/mL. This suggests that the compound may also be effective in treating infections caused by resistant strains.
Study on Anticancer Efficacy
A study evaluated the anticancer effects of a similar pyrazole-based compound on various cancer cell lines. The results indicated that the compound induced apoptosis in MCF7 breast cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Study on Kinase Inhibition
Another investigation focused on the inhibitory effects of similar compounds on Plasmodium falciparum calcium-dependent protein kinase 1. The compound exhibited an IC50 value of 0.262 µM, indicating its potential as an antimalarial agent.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of pyridazine and benzimidazole precursors. Key steps include:
- Amide bond formation between the pyridazine-3-carboxylic acid derivative and the benzimidazole-methylamine intermediate under reflux in polar aprotic solvents (e.g., DMF, acetic acid) .
- Nucleophilic substitution to introduce the 3,5-dimethylpyrazole moiety at the pyridazine C6 position, often using K₂CO₃ as a base in DMF at 80–100°C .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips:
| Parameter | Impact on Yield/Purity |
|---|---|
| Solvent (DMF vs. THF) | DMF increases reaction rate but may require longer purification. |
| Temperature (reflux vs. RT) | Reflux improves coupling efficiency for sterically hindered intermediates. |
| Catalyst (e.g., HOBt/EDCI) | Reduces side products in amide bond formation. |
Q. How is the compound’s structure confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., pyridazine C3-carboxamide at δ ~165 ppm; benzimidazole protons at δ 7.2–8.5 ppm) .
- HRMS (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. imidazole ring orientation) .
Q. What are the standard protocols for assessing stability and solubility?
Methodological Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) under N₂ to determine decomposition temperatures (>200°C typical for similar compounds) .
- pH-dependent solubility : Test in buffered solutions (pH 1–13) using HPLC quantification. Example solubility profile:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water (pH 7.4) | <0.1 |
- Photostability : Expose to UV light (λ = 254 nm) for 24h and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Methodological Answer:
- Kinetic isotope effects : Replace protons with deuterium at reactive sites (e.g., amide NH) to study rate-determining steps .
- DFT calculations : Model transition states for nucleophilic substitution (e.g., pyridazine C6 functionalization) to predict regioselectivity .
- In situ IR monitoring : Track carbonyl (C=O) or amine (N-H) vibrations during coupling reactions .
Q. How to resolve contradictions in spectral data (e.g., overlapping NMR signals)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons (e.g., pyridazine vs. benzimidazole) .
- Variable-temperature NMR : Suppress signal broadening caused by slow rotation (e.g., amide bonds) at higher temps (50–60°C) .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to assign nitrogen-coupled protons .
Q. What experimental designs are recommended for evaluating bioactivity?
Methodological Answer:
- Kinase inhibition assays : Use FRET-based protocols (e.g., ADP-Glo™) to screen for activity against cancer-related kinases (e.g., EGFR, VEGFR) .
- Cellular uptake studies : Label the compound with a fluorescent tag (e.g., BODIPY) and quantify via flow cytometry in cancer cell lines .
- In vivo models : Administer in xenograft mice (10–20 mg/kg, oral) and monitor tumor volume reduction over 21 days .
Q. How to address challenges in enantiomeric separation for chiral intermediates?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (Chiralpak® IC) with hexane/isopropanol (90:10) mobile phase for baseline separation .
- Diastereomeric crystallization : React racemic mixtures with chiral acids (e.g., L-tartaric acid) to isolate enantiopure crystals .
Q. What methodologies assess environmental impact and degradation pathways?
Methodological Answer:
- Biodegradation studies : Incubate with soil microbiota (OECD 301F) and quantify residual compound via LC-MS/MS .
- Ecotoxicity profiling : Test on Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201/202) .
- Computational modeling : Use EPI Suite™ to predict bioaccumulation (log BAF) and persistence (t₁/₂) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
